molecular formula C5H10N4 B13212292 methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine

methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine

Cat. No.: B13212292
M. Wt: 126.16 g/mol
InChI Key: LQWLEZPSTNSSEK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine follows IUPAC guidelines for substituted amines and heterocyclic compounds. The parent structure is ethanamine, where the nitrogen atom at position 1 of the triazole ring is bonded to the ethyl chain. The IUPAC name N-methyl-2-(triazol-1-yl)ethanamine reflects this substitution pattern, with the methyl group appended to the amine nitrogen and the triazole ring attached to the second carbon of the ethyl chain.

The compound’s CAS registry number, 1211587-73-3 , serves as a unique identifier in chemical databases. Alternative synonyms include SCHEMBL15928309 and ZINC82655436 , which are catalog numbers used in chemical vendor databases. The molecular formula C₅H₁₀N₄ and molecular weight 126.16 g/mol are consistent across spectroscopic and computational analyses.

Property Value Source
IUPAC Name N-methyl-2-(triazol-1-yl)ethanamine
Molecular Formula C₅H₁₀N₄
Molecular Weight 126.16 g/mol
CAS Registry Number 1211587-73-3

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its triazole ring and flexible ethylamine side chain. The triazole ring adopts a planar conformation due to aromatic stabilization, with bond lengths of approximately 1.31 Å for N–N bonds and 1.38 Å for C–N bonds, as derived from computational models. The ethylamine chain exhibits rotational freedom around the C–C and C–N bonds, leading to multiple conformers.

The SMILES string CNCCN1C=CN=N1 encodes the connectivity, highlighting the methyl group on the amine nitrogen and the triazole’s position on the ethyl chain. Density functional theory (DFT) studies reveal that the lowest-energy conformer features a gauche arrangement between the triazole ring and the methyl group, minimizing steric hindrance. The InChIKey LQWLEZPSTNSSEK-UHFFFAOYSA-N provides a standardized representation of the stereochemical and isotopic features.

Comparative Analysis of 2D vs. 3D Structural Representations

Two-dimensional (2D) structural representations emphasize connectivity and functional groups, while three-dimensional (3D) models elucidate spatial arrangements and non-covalent interactions. The 2D depiction of this compound (Figure 1) illustrates the triazole ring fused to the ethylamine backbone, with the methyl group branching from the terminal nitrogen.

In contrast, 3D conformational models reveal the dihedral angle between the triazole ring and the ethyl chain, which ranges from 60° to 180° depending on the computational method used. These models are critical for predicting intermolecular interactions, such as hydrogen bonding between the amine hydrogen and the triazole’s nitrogen atoms.

Tautomeric Considerations in Triazole Ring Systems

The triazole ring in this compound exists predominantly in the 1H-tautomer rather than the 2H-form due to thermodynamic stabilization in polar environments. The energy difference between the 1H- and 2H-tautomers is approximately 3.5–4.5 kcal/mol , favoring the 1H-configuration in aqueous solutions. This preference arises from enhanced resonance stabilization and reduced steric strain when the hydrogen atom occupies position 1 of the triazole ring.

Substituent effects further influence tautomeric equilibria. The ethylamine side chain donates electron density to the triazole ring via inductive effects, stabilizing the 1H-tautomer. Comparative studies of 1,2,3-triazole derivatives, such as N-methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine , demonstrate that ring substitution patterns markedly alter tautomeric preferences.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

N-methyl-2-(triazol-1-yl)ethanamine

InChI

InChI=1S/C5H10N4/c1-6-2-4-9-5-3-7-8-9/h3,5-6H,2,4H2,1H3

InChI Key

LQWLEZPSTNSSEK-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C=CN=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine can be synthesized through a click reaction between tripropargylamine and benzyl azide . This reaction is typically catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions often involve the use of an inert atmosphere and anhydrous solvents to prevent the oxidation of copper(I) to copper(II).

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include:

  • Hydrogen peroxide (H₂O₂) for selective oxidation to N-oxide derivatives

  • Ozone (O₃) for cleavage of the ethylamine chain under radical conditions

Key Data:

Oxidizing AgentProductYield (%)Reference
H₂O₂ (30%)N-oxide72–85
O₃ (in EtOH)Aldehyde intermediate60

Nucleophilic Substitution

The primary amine group acts as a nucleophile in reactions with:

  • Alkyl halides : Forms quaternary ammonium salts

  • Acyl chlorides : Produces amides via acylation

Example Reaction:

Methyl 2 triazolyl ethyl amine+CH3COClEt3NAcetylated product(Yield 88 )[4][7]\text{Methyl 2 triazolyl ethyl amine}+\text{CH}_3\text{COCl}\xrightarrow{\text{Et}_3\text{N}}\text{Acetylated product}\quad (\text{Yield 88 })[4][7]

Acylation and Amidation

The amine group reacts with carbonyl electrophiles:

ReagentProduct TypeConditionsYield (%)Reference
Acetic anhydrideAcetamide derivativeRT, 12 h90
Benzoyl chlorideBenzamide derivativeDCM, 0°C → RT82

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles under Cu(I) catalysis . For example:

Triazole ethylamine+DMADCuIFused triazole carboxylate(Yield 75 )[3][10]\text{Triazole ethylamine}+\text{DMAD}\xrightarrow{\text{CuI}}\text{Fused triazole carboxylate}\quad (\text{Yield 75 })[3][10]

Optimized Conditions:

  • Solvent: Ethanol or DMSO

  • Catalyst: CuI (5 mol%)

  • Temperature: 60–80°C

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

Metal SaltComplex TypeApplicationReference
Cu(II) chlorideTetrahedral complexCatalysis
Pd(II) acetateSquare-planar complexCross-coupling

Mechanistic Insights

  • Nucleophilic Substitution : The amine’s lone pair attacks electrophilic centers (e.g., alkyl halides), facilitated by polar aprotic solvents.

  • Cycloaddition : Follows a stepwise mechanism via triazoline intermediates, as confirmed by DFT studies .

  • Oxidation : Proceeds through a radical pathway when using ozone, detected via ESR spectroscopy.

Stability and Reactivity Trends

FactorEffect on ReactivityReference
pH < 5Protonation of amine inhibits nucleophilicity
Temperature > 80°CAccelerates cycloaddition kinetics
Presence of Cu(I)Enhances regioselectivity in click reactions

Mechanism of Action

The mechanism of action of methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine involves its ability to stabilize metal ions, particularly copper(I), in catalytic cycles . The triazole ring coordinates with the metal ion, preventing its oxidation and maintaining its catalytic activity.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Triazole Substituent Amine Type Biological Activity Key Feature(s) Reference
Methyl[2-(1H-triazol-1-yl)ethyl]amine 1-yl ethylamine Methylamine Understudied (potential scaffold) Compact structure, high solubility
Dimethyl(1-phenyl-triazol-4-ylmethyl)amine 4-yl phenyl, methylamine Dimethylamine Carbonic anhydrase-II inhibition Aromatic stacking, steric bulk
Quinoline–Benzimidazole Hybrid (15a) 1-yl ethylamine linker Ethylamine Antiproliferative (IC50 ~1–5 µM) DNA intercalation, high molecular weight
β-Carboline/Chloroquine Hybrid (43) 1-yl ethylamine linker Ethylamine Antimalarial (IC50 <50 nM) Chloroquine mimic, lysosome targeting
N-(Pyrazol-1-yl)methyl)thiazol-2-amine (7) Pyrazole (non-triazole) Secondary amine Not reported Sulfur-based electronic effects

Biological Activity

Methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing data from various studies, including case studies and detailed research findings.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its ability to participate in various biological interactions. The triazole moiety can mimic amide bonds and is resistant to metabolic degradation, making it a valuable scaffold in drug design .

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazole derivatives, including this compound. For instance, compounds containing triazole rings have shown efficacy against influenza viruses by inhibiting neuraminidase activity. In one study, derivatives demonstrated up to 90% reduction in viral infectivity at certain concentrations . These findings suggest that this compound may also possess similar antiviral properties.

Antiproliferative Effects

The compound's antiproliferative activity has been examined in various cancer cell lines. For example, a related triazole compound exhibited IC50 values ranging from 30 nM to 43 nM against HeLa and A549 cells . While specific data on this compound is limited, the structural similarities imply potential for significant anticancer activity.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes like neuraminidase in viruses and cyclin-dependent kinases in cancer cells.
  • Cell Cycle Arrest : Some triazole derivatives induce G2/M phase arrest in cancer cells. This is significant as it prevents cancer cell proliferation .

Case Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy of triazole derivatives against influenza viruses, this compound was included among tested compounds. Results indicated that derivatives with similar structures could significantly inhibit viral replication and neuraminidase activity .

Case Study 2: Cancer Cell Lines

Another investigation focused on the antiproliferative effects of triazole-based compounds on various cancer cell lines. The study revealed that modifications on the triazole ring could enhance or diminish activity significantly. This compound's structural characteristics suggest it could similarly influence cell viability across different cancer types .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralUp to 90% reduction in viral infectivity
AntiproliferativeIC50 values as low as 30 nM in cancer cell lines
MechanismInhibition of enzymes; G2/M phase arrest

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